3,5-dicyclopropyl-1H-1,2,4-triazole hydrochloride
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Overview
Description
3,5-Dicyclopropyl-1H-1,2,4-triazole hydrochloride is a chemical compound with the molecular formula C₈H₁₂ClN₃. It is a derivative of 1,2,4-triazole, a heterocyclic compound containing three nitrogen atoms in a five-membered ring.
Mechanism of Action
Target of Action
It is known that 1,2,3-triazole derivatives interact with various biological targets, such as enzymes and receptors . The specific targets for this compound would need to be determined through further experimental studies.
Mode of Action
It is known that 1,2,3-triazole derivatives can interact with their targets through various interactions like electrostatic interaction, pi-anion interaction, h-bonding, and van der waals interaction . The specific mode of action for this compound would need to be determined through further experimental studies.
Biochemical Pathways
It is known that 1,2,3-triazole derivatives can affect a variety of biochemical pathways depending on their specific targets . The specific pathways affected by this compound would need to be determined through further experimental studies.
Result of Action
It is known that 1,2,3-triazole derivatives can have various effects at the molecular and cellular level depending on their specific targets and mode of action . The specific effects of this compound would need to be determined through further experimental studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-dicyclopropyl-1H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of hydrazine or substituted hydrazines with suitable electrophiles . Another approach is the intramolecular cyclocondensation of amidoguanidines . These reactions often require specific conditions, such as elevated temperatures and the presence of catalysts, to proceed efficiently.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes steps such as purification through recrystallization or chromatography to obtain the desired product in its pure form .
Chemical Reactions Analysis
Types of Reactions
3,5-Dicyclopropyl-1H-1,2,4-triazole hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazole ring can participate in substitution reactions, where one or more hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The reactions typically require controlled conditions, including specific temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the triazole ring, while substitution reactions can produce a variety of substituted triazole compounds .
Scientific Research Applications
3,5-Dicyclopropyl-1H-1,2,4-triazole hydrochloride has several scientific research applications:
Comparison with Similar Compounds
Similar Compounds
3,5-Dinitro-1,2,4-triazole:
3,5-Diamino-1,2,4-triazole: Used as an inhibitor of DNA synthesis and studied for its biological activities.
1,2,4-Triazole-3(5)-carboxylates: Valuable building blocks in medicinal chemistry with potential for coordination chemistry.
Uniqueness
3,5-Dicyclopropyl-1H-1,2,4-triazole hydrochloride is unique due to its specific cyclopropyl substituents, which confer distinct chemical and biological properties. These substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
3,5-dicyclopropyl-1H-1,2,4-triazole;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3.ClH/c1-2-5(1)7-9-8(11-10-7)6-3-4-6;/h5-6H,1-4H2,(H,9,10,11);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NXVACEAPEPDFHT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC(=NN2)C3CC3.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.65 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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